2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride 2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1219957-28-4
VCID: VC2835333
InChI: InChI=1S/C7H16N2O.2ClH/c1-9(4-5-10)7-2-3-8-6-7;;/h7-8,10H,2-6H2,1H3;2*1H
SMILES: CN(CCO)C1CCNC1.Cl.Cl
Molecular Formula: C7H18Cl2N2O
Molecular Weight: 217.13 g/mol

2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride

CAS No.: 1219957-28-4

Cat. No.: VC2835333

Molecular Formula: C7H18Cl2N2O

Molecular Weight: 217.13 g/mol

* For research use only. Not for human or veterinary use.

2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride - 1219957-28-4

Specification

CAS No. 1219957-28-4
Molecular Formula C7H18Cl2N2O
Molecular Weight 217.13 g/mol
IUPAC Name 2-[methyl(pyrrolidin-3-yl)amino]ethanol;dihydrochloride
Standard InChI InChI=1S/C7H16N2O.2ClH/c1-9(4-5-10)7-2-3-8-6-7;;/h7-8,10H,2-6H2,1H3;2*1H
Standard InChI Key WPIVAKQPFRGFIA-UHFFFAOYSA-N
SMILES CN(CCO)C1CCNC1.Cl.Cl
Canonical SMILES CN(CCO)C1CCNC1.Cl.Cl

Introduction

Chemical Identity and Structure

2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride is an organic compound characterized by a pyrrolidine ring substituted at the 3-position with a methylaminoethanol group, crystallized as a dihydrochloride salt. The compound possesses specific chemical identifiers that facilitate its recognition in scientific literature and chemical databases.

Basic Identification Parameters

The compound is identified through several standard chemical identification metrics as shown in Table 1:

ParameterValue
Chemical Name2-[Methyl(3-pyrrolidinyl)amino]-1-ethanoldihydrochloride
CAS Registry Number1219957-28-4
Molecular FormulaC₇H₁₈Cl₂N₂O
Molecular Weight217.14 g/mol
MDL NumberMFCD13561581

This aminoethanol derivative contains two nitrogen atoms that can function as hydrogen bond acceptors, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor . The dihydrochloride salt formation occurs at the basic nitrogen atoms, with the protonated forms enhancing water solubility compared to the free base.

Structural Characteristics

The structural backbone of this compound consists of a pyrrolidine ring with a secondary amine at the 3-position, which is further substituted with a methylaminoethanol group. The positioning of functional groups creates a compound with potential for multiple intermolecular interactions:

  • The pyrrolidine ring provides a cyclic secondary amine

  • The N-methyl group on the linker nitrogen introduces steric factors affecting conformation

  • The terminal hydroxyl group offers hydrogen bonding capabilities

  • The dihydrochloride salt formation occurs at the two nitrogen atoms

Physical and Chemical Properties

The physical and chemical attributes of 2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride determine its behavior in different environments and its potential utility in research applications.

Physical State and Appearance

Based on structural analysis and comparison with similar amino alcohol dihydrochloride salts, this compound likely appears as a white to off-white crystalline solid at room temperature . The dihydrochloride salt formation typically results in improved stability compared to the free base form.

Solubility and Stability

The presence of the dihydrochloride salt significantly impacts the compound's solubility profile:

SolventExpected Solubility
WaterHigh (>50 mg/mL)
MethanolModerate to High
EthanolModerate
AcetoneLow
Ethyl AcetateVery Low
Non-polar solventsNegligible

The compound would be expected to be hygroscopic due to its salt form and the presence of hydroxyl and amine functionalities. Storage recommendations would typically include sealed containers maintained at controlled room temperature or refrigerated conditions, protected from light and moisture.

Chemical Reactivity

The reactivity profile of 2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride is influenced by several functional groups:

  • The hydroxyl group can participate in esterification reactions

  • The secondary and tertiary amine centers can act as nucleophiles in various transformations

  • The dihydrochloride salt can undergo neutralization in basic conditions to form the free base

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity and purity of 2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride.

Nuclear Magnetic Resonance (NMR)

Expected key ¹H-NMR signals would include:

  • Pyrrolidine ring protons (multiple signals between δ 1.7-3.5 ppm)

  • N-methyl protons (singlet at approximately δ 2.4-2.6 ppm)

  • Aminoethanol CH₂ groups (multiplets at approximately δ 2.6-3.9 ppm)

  • Hydroxyl proton (broad singlet, position variable depending on concentration and solvent)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be the preferred method for purity assessment, potentially utilizing:

  • Reverse-phase columns (C18)

  • Mobile phases containing buffer systems appropriate for basic compounds

  • UV detection at wavelengths between 210-220 nm

Structural Relationships and Comparative Analysis

Understanding the relationship between 2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride and structurally similar compounds provides valuable context for predicting its behavior and potential applications.

Related Compounds

Several structurally related compounds appear in the search results that share partial structural features:

CompoundStructural RelationshipKey Differences
2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochlorideAminoethanol backbone with methylated secondary amineContains 6-membered piperidine vs. 5-membered pyrrolidine; linkage position differs
(R)-3-Aminopiperidine dihydrochlorideContains similar amine salt formationLacks the aminoethanol functionality; different ring system

Structure-Activity Considerations

The specific arrangement of functional groups in 2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride creates a unique spatial configuration that may influence:

  • Hydrogen bonding capabilities through the hydroxyl group and amine centers

  • Potential for interaction with biological targets requiring specific spatial arrangements

  • Conformational flexibility due to the pyrrolidine ring system

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